3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Beschreibung
Systematic IUPAC Nomenclature Breakdown
The IUPAC name of this compound reflects its complex polycyclic architecture and substituent arrangement. Breaking down the name sequentially:
Parent structure : The base scaffold is 4H-pyrido[1,2-a]pyrimidin-4-one , a bicyclic system comprising a pyridine ring fused to a pyrimidinone ring. The numbering begins at the pyridine nitrogen (position 1), proceeds through the fused pyrimidinone (positions 2–10), and concludes at the ketone oxygen (position 4).
Substituents on the pyrido[1,2-a]pyrimidin-4-one core :
- Position 2 : A 4-methylpiperidin-1-yl group, denoting a piperidine ring substituted with a methyl group at position 4.
- Position 3 : A (Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl substituent. This consists of a thiazolidin-5-ylidene ring (positions 1–5) with:
- A 1,3-benzodioxol-5-ylmethyl group at position 3 (a methylene bridge attached to a 1,3-benzodioxole ring).
- A thioxo (S=) group at position 2 and a keto (O=) group at position 4.
- A Z-configuration at the exocyclic double bond (C5-ylidene).
- Position 9 : A methyl group.
Stereochemical descriptor : The (Z) designation indicates that the higher-priority substituents on the thiazolidin-5-ylidene double bond (the pyrido[1,2-a]pyrimidin-4-one core and the thiazolidinone sulfur) reside on the same side.
Table 1: Key Components of the IUPAC Name
| Component | Position | Description |
|---|---|---|
| Pyrido[1,2-a]pyrimidin-4-one | Core | Bicyclic system with pyridine (positions 1–6) and pyrimidinone (positions 2, 7–10) rings |
| 4-Methylpiperidin-1-yl | 2 | Piperidine with methyl at position 4 |
| (Z)-Thiazolidin-5-ylidene | 3 | Thiazolidinone ring with exocyclic double bond at position 5 |
| 1,3-Benzodioxol-5-ylmethyl | 3 (thiazolidinone) | Methylene-linked 1,3-benzodioxole |
| Methyl | 9 | Simple alkyl substituent |
Eigenschaften
Molekularformel |
C27H26N4O4S2 |
|---|---|
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H26N4O4S2/c1-16-7-10-29(11-8-16)24-19(25(32)30-9-3-4-17(2)23(30)28-24)13-22-26(33)31(27(36)37-22)14-18-5-6-20-21(12-18)35-15-34-20/h3-6,9,12-13,16H,7-8,10-11,14-15H2,1-2H3/b22-13- |
InChI-Schlüssel |
NOMORLUDBSNWOH-XKZIYDEJSA-N |
Isomerische SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6 |
Kanonische SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Pyrido[1,2-a]pyrimidin-4-one Formation
The pyrido[1,2-a]pyrimidin-4-one core is synthesized via a cyclocondensation reaction between 2-aminopyridine derivatives and β-keto esters. For Compound X , 9-methyl substitution is introduced by alkylating 2-amino-4-methylpyridine with methyl iodide under basic conditions. Subsequent cyclization with ethyl acetoacetate in refluxing acetic acid yields 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Thiazolidinone Ring Construction
The thiazolidinone moiety is constructed through a three-component reaction involving 1,3-benzodioxol-5-ylmethylamine, carbon disulfide, and ethyl chloroacetate. This generates 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidine, which is isolated in 78% yield after recrystallization from ethanol. The exocyclic double bond (Z-configuration) is introduced via Knoevenagel condensation with a pyrido[1,2-a]pyrimidin-4-one aldehyde derivative under acidic conditions (pH 4–5, acetic acid/NaOAc buffer).
Functionalization at Position 2
The 4-methylpiperidin-1-yl group is introduced via nucleophilic aromatic substitution. 2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is reacted with 4-methylpiperidine in dimethylformamide (DMF) at 120°C for 12 hours, achieving 85% substitution.
Reaction Optimization and Challenges
Stereochemical Control
The Z-configuration of the exocyclic double bond is critical for biological activity. Using anhydrous conditions and Lewis acids (e.g., ZnCl₂) during the Knoevenagel condensation minimizes E-isomer formation, yielding a Z:E ratio of 9:1. Polar solvents like DMF further stabilize the transition state, favoring the Z-isomer.
Purification and Yield Enhancement
Crude Compound X is purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethyl acetate/hexane. This two-step process improves purity from 75% to >98% (HPLC).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms a single peak with retention time 12.7 minutes, correlating with >99% purity.
Comparative Analysis of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core cyclization | Acetic acid, reflux | 72 | 92 |
| Thiazolidinone formation | EtOH, rt, 6 h | 78 | 88 |
| Knoevenagel condensation | ZnCl₂, DMF, 80°C | 65 | 95 |
| Piperidine substitution | DMF, 120°C, 12 h | 85 | 98 |
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Thiazolidin-Ring kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.
Gängige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) sind üblich.
Substitution: Reagenzien wie Brom oder Salpetersäure können für die Halogenierung bzw. Nitrierung verwendet werden.
Hauptprodukte
Oxidationsprodukte: Sulfoxide, Sulfone.
Reduktionsprodukte: Alkohole.
Substitutionsprodukte: Halogenierte oder nitrierte Derivate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihren spezifischen Wechselwirkungen mit biologischen Zielstrukturen ab. Mögliche Mechanismen könnten Folgendes umfassen:
Enzyminhibition: Bindung an das aktive Zentrum von Enzymen und Hemmung ihrer Aktivität.
Rezeptormodulation: Wechselwirkung mit Zelloberflächenrezeptoren und Modulation ihrer Signalwege.
DNA-Interkalation: Einsetzen zwischen DNA-Basenpaaren und Beeinflussung der Transkription und Replikation.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Variations
The table below highlights structural differences and similarities with key analogues:
Key Observations :
- Core Structure: Pyrido[1,2-a]pyrimidin-4-one is conserved in analogues from , and 18, while pyrazolo-pyrimidinones () represent a divergent scaffold with distinct bioactivity .
- The 1,3-benzodioxol-5-ylmethyl substituent (shared with ) increases lipophilicity, favoring membrane permeability over ethyl or phenyl analogues .
Physicochemical Properties
Insights :
- Piperidine-based analogues (target, 373613-05-9) show marginally better solubility than allylamino derivatives (488087-13-4) due to amine basicity .
Stability and Reactivity
- Thioxo Group Reactivity: demonstrates that thioxo-thiazolidinones react with amines, forming disulfides or modified thiazolidinones . The target compound’s 4-methylpiperidine group may reduce such reactivity compared to primary amines (e.g., allylamino in ).
- Z-Configuration Stability : The Z-isomer is stabilized by intramolecular hydrogen bonding in analogues (), likely retained in the target compound .
Biologische Aktivität
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits a unique combination of functional groups and structural motifs. This article reviews its biological activity, including potential therapeutic applications and mechanisms of action.
Structural Overview
The compound features:
- A pyrido[1,2-a]pyrimidine core.
- A thiazolidinone moiety.
- A benzodioxole substituent.
This intricate structure suggests potential interactions with various biological targets, making it a candidate for pharmaceutical research.
Antimicrobial Properties
Preliminary studies indicate that the compound may exhibit significant antimicrobial activity. The presence of the thiazolidinone structure often correlates with antimicrobial effects, as seen in similar compounds. For instance, derivatives of thiazolidinones have shown efficacy against various bacterial strains and fungi.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Oxo-2-thioxo-1,3-thiazolidine | Simple thiazolidine structure | Antimicrobial |
| Benzodioxole derivatives | Contains benzodioxole moiety | Antioxidant |
| Pyrido[1,2-a]pyrimidines | Core pyrido-pyrimidine structure | Anticancer |
The unique combination of these features in the target compound may confer distinct biological properties not found in simpler analogs .
Anti-inflammatory Activity
The thiazolidinone moiety is also linked to anti-inflammatory properties. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound could be evaluated for its anti-inflammatory potential .
Anticancer Activity
Research into pyrido[1,2-a]pyrimidines has revealed their potential as anticancer agents. These compounds often act by inhibiting specific kinases involved in cancer progression. The target compound's structure suggests it may interact with similar pathways, warranting further investigation into its anticancer activity .
Understanding the mechanisms through which this compound exerts its biological effects is critical for its development as a therapeutic agent. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer.
- Receptor Interaction: It may interact with receptors that mediate cellular signaling pathways related to growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Thiazolidinone Derivatives: A study found that thiazolidinone derivatives exhibited potent antimicrobial activity against various pathogens, indicating a promising avenue for further research on the target compound's efficacy .
- Pyrido[1,2-a]pyrimidine Analogues: Research demonstrated that certain pyrido[1,2-a]pyrimidine derivatives effectively inhibited cancer cell proliferation by targeting specific kinases .
These findings suggest that the target compound could possess similar activities and should be subjected to rigorous testing.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including solvent selection (e.g., dimethyl sulfoxide or acetonitrile for solubility and stability) and catalyst choice (Lewis acids/bases for regioselectivity). Multi-step reactions often necessitate intermediate purification via column chromatography or HPLC to isolate high-purity intermediates . Yield improvements may involve adjusting reaction time, temperature (e.g., reflux conditions in ethanol or dimethylformamide), and stoichiometric ratios of reagents.
Q. How can researchers characterize the stereochemical configuration (Z/E isomerism) of the compound’s thiazolidinone moiety?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming the (Z)-configuration of the thiazolidinone-methylidene group. X-ray crystallography can provide definitive structural validation, while UV-Vis spectroscopy may detect conjugation shifts in the π-system . Computational methods (e.g., DFT calculations) can predict stability differences between isomers .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using validated cell lines (e.g., HepG2 for cytotoxicity) and include positive controls (e.g., doxorubicin). Cross-validate results with orthogonal assays (e.g., apoptosis vs. proliferation assays). Structural impurities (e.g., residual solvents) should be quantified via LC-MS to rule out confounding effects .
Q. What experimental strategies are recommended for identifying the compound’s molecular targets in signaling pathways?
- Methodological Answer : Use affinity chromatography with immobilized compound derivatives to capture binding proteins, followed by mass spectrometry for identification. CRISPR-Cas9 knockout screens can pinpoint essential genes for activity. Molecular docking against kinase or GPCR libraries (e.g., PDB structures) may predict targets, which can be validated via surface plasmon resonance (SPR) .
Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties while addressing solubility challenges?
- Methodological Answer : Formulate the compound using nanoemulsions or cyclodextrin complexes to enhance aqueous solubility. Conduct preliminary pharmacokinetic studies in rodents with IV/PO dosing, monitoring plasma levels via LC-MS/MS. Tissue distribution can be tracked using radiolabeled analogs (e.g., ¹⁴C-labeled compound). Metabolite identification via high-resolution mass spectrometry is critical for assessing stability .
Methodological Challenges and Solutions
Q. What strategies mitigate synthetic bottlenecks in scaling up multi-step reactions?
- Answer : Implement continuous flow chemistry for exothermic or air-sensitive steps to improve reproducibility. Use automated purification systems (e.g., flash chromatography) for intermediates. Reaction monitoring via in-situ FTIR or Raman spectroscopy ensures real-time optimization .
Q. How should researchers approach structure-activity relationship (SAR) studies given the compound’s complexity?
- Answer : Prioritize modular synthesis to systematically vary substituents (e.g., benzodioxole vs. furan). Test derivatives in parallelized assays (e.g., high-throughput screening for cytotoxicity or enzyme inhibition). QSAR models incorporating electronic (Hammett constants) and steric parameters (molar refractivity) can guide design .
Data Contradiction Analysis
- Example : Conflicting reports on anticancer activity may stem from:
- Assay variability : Use standardized MTT assays with matched cell culture conditions.
- Impurity profiles : Characterize batches via NMR and HPLC to ensure >95% purity .
- Structural analogs : Subtle substituent changes (e.g., piperidinyl vs. piperazinyl) drastically alter target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
